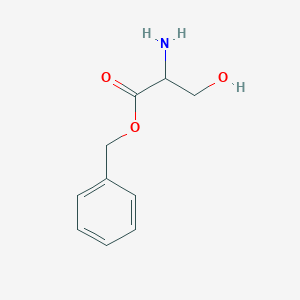

Benzyl 2-amino-3-hydroxypropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-amino-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDNACBMUWTYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-71-2 | |

| Record name | Serine, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 2-amino-3-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for Benzyl 2-amino-3-hydroxypropanoate, the benzyl ester of the amino acid serine. This compound is a critical building block in peptide synthesis and a valuable intermediate in the development of various pharmaceutical agents. This document details several synthetic pathways, including direct esterification and routes involving N-protected intermediates, complete with experimental protocols, quantitative data, and reaction diagrams.

Introduction

This compound, commonly known as L-serine benzyl ester when derived from L-serine, is a versatile chemical intermediate. Its utility stems from the temporary protection of the carboxylic acid group as a benzyl ester, which can be selectively removed under mild hydrogenolysis conditions. This feature makes it an essential component in the stepwise assembly of peptide chains and in the synthesis of complex molecules where the carboxylic acid requires masking. Key applications include its use as a building block in the synthesis of protease inhibitors and other bioactive peptides. This guide explores the most effective and commonly employed methods for its preparation.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main strategies: direct esterification of serine and esterification of N-protected serine derivatives followed by deprotection. The choice of method often depends on the desired scale, purity requirements, and the compatibility of functional groups in more complex applications.

Method 1: Direct Fischer-Speier Esterification

The most direct approach to synthesizing serine benzyl ester is the Fischer-Speier esterification of L-serine with benzyl alcohol, catalyzed by a strong acid. This method is often favored for its simplicity and cost-effectiveness. The product is typically isolated as a stable salt, such as the hydrochloride or p-toluenesulfonate (tosylate) salt.

A highly efficient variation of this method utilizes p-toluenesulfonic acid (p-TsOH) as the catalyst and an azeotroping solvent like cyclohexane to remove water, driving the reaction to completion. This approach avoids the use of more hazardous solvents like benzene or carbon tetrachloride and has been shown to produce the product in high yield and enantiomeric purity.[1][2]

Caption: Workflow for Direct Esterification of L-Serine.

Method 2: Synthesis via N-Protected Intermediates

To minimize side reactions, such as N-benzylation or polymerization, a common strategy involves the protection of the amino group of serine prior to esterification. The two most widely used amine protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

The synthesis using an N-Boc protected serine is a reliable method that typically provides high yields. The process involves the esterification of N-Boc-L-serine with a benzylating agent, such as benzyl bromide, in the presence of a mild base. Cesium carbonate in dimethylformamide (DMF) is a particularly effective combination for this transformation, often leading to quantitative conversion.[3] The final step is the removal of the Boc group under acidic conditions to yield the desired product.

Caption: Synthesis of Serine Benzyl Ester via the N-Boc Route.

Similar to the Boc route, the N-Cbz protected pathway involves the esterification of N-Cbz-L-serine followed by deprotection. The esterification can be achieved using similar conditions as the Boc-protected analogue (e.g., benzyl bromide and a base). The key advantage of the Cbz group is that it can be removed, along with the benzyl ester, in a single step via catalytic hydrogenation. This is particularly useful in peptide synthesis for the simultaneous deprotection of both the N-terminus and C-terminus.

References

An In-depth Technical Guide to L-Serine Benzyl Ester: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of L-Serine benzyl ester, with a primary focus on its hydrochloride salt, a common and stable form of this versatile compound.

Chemical Structure and Properties

L-Serine benzyl ester is a derivative of the amino acid L-serine, where the carboxylic acid group is protected by a benzyl ester. This modification is crucial in various synthetic applications, particularly in peptide synthesis, as it prevents the carboxyl group from participating in unwanted side reactions. The chemical structure of L-Serine benzyl ester hydrochloride is depicted below:

Chemical Structure:

The key physicochemical properties of L-Serine benzyl ester hydrochloride are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClNO₃ |

| Molecular Weight | 231.68 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | Approximately 175 °C (with decomposition)[1] |

| Solubility | Soluble in water[1][2] |

| Optical Rotation | [α]D = -12° (c=4 in water)[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of L-Serine benzyl ester hydrochloride. Below are the expected spectral data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.20 | s | 2H | Benzyl CH₂ |

| ~4.30 | t | 1H | α-CH |

| ~3.90 | d | 2H | β-CH₂ |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~170 | Carbonyl (C=O) |

| ~135 | Aromatic C (ipso) |

| ~128-129 | Aromatic CH |

| ~67 | Benzyl CH₂ |

| ~60 | β-CH₂ |

| ~55 | α-CH |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H and N-H stretching (broad)[3] |

| ~3000-2800 | C-H stretching (aliphatic and aromatic) |

| ~1740 | C=O stretching (ester)[3] |

| ~1600, ~1495 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (ester) |

Experimental Protocols

Synthesis of L-Serine Benzyl Ester Hydrochloride

A common and straightforward method for the synthesis of L-Serine benzyl ester hydrochloride is the direct Fischer esterification of L-serine with benzyl alcohol using an acid catalyst.[1][2]

Materials:

-

L-Serine

-

Benzyl alcohol

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Diethyl ether or Ethyl acetate (for precipitation/washing)

Procedure:

-

A mixture of L-serine, an excess of benzyl alcohol, and a catalytic amount of concentrated hydrochloric acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

The mixture is heated to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction is typically monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (usually several hours), the mixture is cooled to room temperature.

-

The excess benzyl alcohol and toluene are removed under reduced pressure.

-

The resulting residue is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol).

-

L-Serine benzyl ester hydrochloride is precipitated by the addition of a non-polar solvent such as diethyl ether or ethyl acetate.

-

The precipitate is collected by filtration, washed with the non-polar solvent to remove any remaining impurities, and dried under vacuum.

Purification by Recrystallization

For higher purity, L-Serine benzyl ester hydrochloride can be recrystallized.

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., a mixture of methanol and isopropanol).

-

Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether).

-

Dry the purified crystals under vacuum.

Applications in Research and Development

L-Serine benzyl ester is a valuable building block in organic synthesis, particularly in the field of peptide chemistry and drug discovery.

Peptide Synthesis

The primary application of L-Serine benzyl ester is in peptide synthesis. The benzyl ester group serves as a temporary protecting group for the carboxylic acid functionality of the serine residue. This allows for the selective formation of a peptide bond between the amino group of the serine ester and the carboxyl group of another amino acid. The benzyl group can be readily removed by hydrogenolysis to reveal the free carboxylic acid for further chain elongation or to yield the final peptide.

The following diagram illustrates a simplified workflow for the incorporation of an L-serine residue into a peptide chain using L-Serine benzyl ester.

Caption: Workflow for incorporating L-Serine into a peptide chain.

Chemoenzymatic Synthesis

L-Serine benzyl ester can also be utilized in chemoenzymatic peptide synthesis. In this approach, enzymes such as proteases are used to catalyze the formation of peptide bonds. The benzyl ester can enhance the substrate affinity for certain enzymes and influence the efficiency of the polymerization.[4]

The following diagram outlines a general workflow for the chemoenzymatic synthesis of a polypeptide using L-Serine benzyl ester as a monomer.

Caption: Chemoenzymatic synthesis of Poly(L-Serine Benzyl Ester).

Enzyme Substrate and Inhibitor Studies

L-Serine derivatives, including benzyl esters, can serve as substrates or inhibitors for various enzymes. For instance, O-acyl-L-serines have been studied as substrates for enzymes like tryptophanase and tyrosine phenol-lyase.[5] The benzyl group can influence the binding affinity and reactivity of the molecule within the enzyme's active site, making it a useful tool for studying enzyme kinetics and mechanisms.

Safety and Handling

L-Serine benzyl ester hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to avoid contact with skin and eyes.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

L-Serine benzyl ester, particularly in its hydrochloride form, is a key intermediate in synthetic organic chemistry with significant applications in peptide synthesis and biochemical research. Its well-defined chemical and physical properties, coupled with established synthetic and purification protocols, make it a reliable and versatile tool for researchers and scientists in the field of drug development and materials science. This guide provides a foundational understanding of its core characteristics and applications, serving as a valuable resource for laboratory professionals.

References

- 1. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of O-acyl-L-serines with tryptophanase, tyrosine phenol-lyase, and tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Benzyl 2-amino-3-hydroxypropanoate: Properties, Synthesis, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of Benzyl 2-amino-3-hydroxypropanoate, a serine derivative of significant interest to researchers and professionals in drug development and chemical synthesis. This document details the compound's chemical identity, physical and chemical properties, synthesis protocols, and known biological activities.

Chemical Identity and Properties

This compound, also known as serine benzyl ester, is an ester of the amino acid serine and benzyl alcohol. Its chemical structure features a benzyl ester protecting the carboxylic acid group of serine. This modification is crucial in peptide synthesis, preventing the carboxyl group from participating in unwanted side reactions.

The Chemical Abstracts Service (CAS) number for this compound varies depending on its stereochemistry and whether it is in its free base or salt form. The most common forms and their respective CAS numbers are detailed in the table below.

Table 1: CAS Numbers for this compound and its Derivatives

| Compound Name | Stereochemistry | Form | CAS Number |

| This compound | (S)- | Free Base | 1738-72-3[1] |

| This compound | (R)- | Free Base | 133099-79-3[2] |

| This compound Hydrochloride | Racemic | HCl Salt | 879278-55-4[3] |

| This compound Hydrochloride | (S)- (or L-) | HCl Salt | 60022-62-0[4] |

| This compound Hydrochloride | (R)- (or D-) | HCl Salt | 151651-44-4[] |

Table 2: Physicochemical Properties of this compound Derivatives

| Property | (S)-Benzyl 2-amino-3-hydroxypropanoate | L-Serine benzyl ester hydrochloride | D-Serine benzyl ester hydrochloride |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₄ClNO₃ | C₁₀H₁₄ClNO₃ |

| Molecular Weight | 195.21 g/mol | 231.67 g/mol [3] | 231.68 g/mol [] |

| Melting Point | Not available | ~175°C (decomposition)[6] | 169-174 °C[] |

| Solubility | Not available | Soluble in water[6][7] | Not available |

| Appearance | Not available | White to almost white powder/crystal[7] | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of serine with benzyl alcohol. A common method is direct esterification using an acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water.

General Experimental Protocol for the Synthesis of L-Serine Benzyl Ester Hydrochloride

This protocol is adapted from established methods for the synthesis of amino acid benzyl esters.

Materials:

-

L-serine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Cyclohexane (or another suitable azeotroping solvent)

-

Ethyl acetate

-

Diethyl ether

Procedure:

-

A mixture of L-serine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate is suspended in cyclohexane.

-

The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, the product is precipitated as the p-toluenesulfonate salt by the addition of ethyl acetate or diethyl ether.[8]

-

The resulting salt can be converted to the hydrochloride salt by treatment with HCl in a suitable solvent.

Diagram 1: General Synthesis Workflow

Caption: Workflow for the synthesis of L-Serine Benzyl Ester.

Biological Activity and Potential Applications

This compound hydrochloride has demonstrated potential biological activities, including antibacterial and anti-inflammatory effects.

Antibacterial Activity

The hydrochloride salt of racemic this compound has been shown to inhibit bacterial growth.[3] The proposed mechanism of action involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This is a common mechanism for several classes of antibiotics. The compound is also suggested to interfere with iron uptake by inhibiting the formation of siderophores.[3]

Diagram 2: Proposed Antibacterial Mechanism

Caption: Inhibition of bacterial growth by this compound HCl.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties, suggesting its potential use as an adjuvant therapy in certain medical treatments.[3] However, the specific signaling pathways involved in its anti-inflammatory action require further investigation.

Applications in Research and Development

The primary application of this compound is as a protected amino acid in peptide synthesis.[9] The benzyl ester group effectively blocks the carboxylic acid functionality, allowing for the controlled formation of peptide bonds at the amino group. The benzyl protecting group can be readily removed under mild conditions, typically through hydrogenolysis, which preserves the integrity of the peptide chain. This makes it a valuable tool for the synthesis of complex peptides and proteins for therapeutic and research purposes.

As a derivative of D-serine, D-Serine benzyl ester hydrochloride is particularly useful in the synthesis of peptides containing D-amino acids, which can exhibit enhanced stability against enzymatic degradation and unique biological activities.[] It can also serve as a prodrug of D-serine, potentially improving its bioavailability for therapeutic applications in neuroscience.[]

This technical guide serves as a foundational resource for researchers and professionals working with this compound. Further research into its biological mechanisms and applications will undoubtedly uncover new opportunities for this versatile compound.

References

- 1. (S)-Benzyl 2-amino-3-hydroxypropanoate | C10H13NO3 | CID 854069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 133099-79-3|(R)-Benzyl 2-amino-3-hydroxypropanoate| Ambeed [ambeed.com]

- 3. This compound hydrochloride | 879278-55-4 | EKB27855 [biosynth.com]

- 4. L-Serine benzyl ester 60022-62-0 [sigmaaldrich.com]

- 6. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. air.unimi.it [air.unimi.it]

- 9. peptide.com [peptide.com]

Spectroscopic Data for L-Serine Benzyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for L-Serine benzyl ester hydrochloride (CAS No. 60022-62-0). The information is compiled from various sources to aid in the characterization and analysis of this compound. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for L-Serine benzyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

No experimental ¹H NMR data for L-Serine benzyl ester hydrochloride (CAS 60022-62-0) was found in the available resources. The following are predicted chemical shifts based on the structure.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.35 | m | Aromatic protons (5H, -C₆H₅ ) |

| ~5.20 | s | Benzyl protons (2H, -CH₂ -Ph) |

| ~4.30 | t | α-proton (1H, -CH (NH₃⁺)-) |

| ~4.00 | d | β-protons (2H, -CH₂ -OH) |

| ~3.00 | br s | Amine protons (3H, -NH₃ ⁺) |

| ~2.50 | br s | Hydroxyl proton (1H, -OH ) |

Note: Chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm) and can vary depending on the solvent and concentration. The amine and hydroxyl protons are exchangeable and may not always be observed.

¹³C NMR Data

The following ¹³C NMR data is based on a predicted spectrum.[1]

| Chemical Shift (δ) ppm | Assignment |

| 167.95 | Ester carbonyl carbon ( C =O) |

| 135.31 | Quaternary aromatic carbon (ipso-C ) |

| 128.42 | Aromatic carbons (2 x C H) |

| 128.19 | Aromatic carbons (2 x C H) |

| 127.90 | Aromatic carbon (C H) |

| 66.90 | Benzyl carbon (-C H₂-Ph) |

| 59.54 | α-carbon (-C H(NH₃⁺)-) |

| 54.55 | β-carbon (-C H₂-OH) |

Infrared (IR) Spectroscopy

A detailed experimental IR peak list for L-Serine benzyl ester hydrochloride was not available. However, a supplier specification sheet indicates that the FTIR spectrum conforms to the expected structure.[2][3] The following table lists the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 | O-H | Stretching |

| ~3100-3000 | N-H | Stretching (in -NH₃⁺) |

| ~3000-2800 | C-H | Stretching (aromatic and aliphatic) |

| ~1735 | C=O | Stretching (ester)[1] |

| ~1600, ~1490, ~1450 | C=C | Stretching (aromatic) |

| ~1250 | C-O | Stretching (ester) |

| ~1050 | C-O | Stretching (alcohol) |

Mass Spectrometry (MS)

| m/z | Ion |

| 196.15 | [M+H]⁺ (of the free base) |

Note: The observed m/z corresponds to the protonated molecule of the free base (L-Serine benzyl ester), C₁₀H₁₃NO₃. In the mass spectrometer, the hydrochloride salt typically dissociates, and the free amine is protonated.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A sample of L-Serine benzyl ester hydrochloride (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.

IR Spectroscopy

-

Sample Preparation: For a solid sample like L-Serine benzyl ester hydrochloride, the spectrum can be obtained using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: A dilute solution of L-Serine benzyl ester hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile/water, often with the addition of a small amount of an acid (e.g., formic acid) to promote ionization.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The ESI process generates gas-phase ions that are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak provides information about the molecular weight of the compound, and the fragmentation pattern (if MS/MS is performed) can be used to elucidate the structure.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like L-Serine benzyl ester.

References

An In-depth Technical Guide on the Putative Mechanism of Action of Benzyl 2-amino-3-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-amino-3-hydroxypropanoate, the benzyl ester of the amino acid serine, is not extensively characterized as a pharmacologically active agent with a direct mechanism of action. Instead, its biological effects are hypothesized to arise from its metabolic conversion into its constituent components: L-serine (or its enantiomer D-serine) and benzyl alcohol. This guide delineates the probable metabolic fate of the parent compound and explores the well-established mechanisms of its metabolites, which are responsible for its physiological impact. The primary focus will be on the critical role of D-serine as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.

Section 1: Proposed Metabolic Fate of this compound

Upon administration, this compound is expected to undergo rapid hydrolysis by ubiquitous esterase enzymes present in plasma, liver, and other tissues. This enzymatic action cleaves the ester bond, releasing serine and benzyl alcohol into circulation.

Section 2: Mechanism of Action of Serine Metabolites

The biological activity following the administration of this compound is primarily dictated by the versatile roles of serine. L-serine is a proteinogenic amino acid central to numerous metabolic pathways, while its isomer, D-serine, is a key neuromodulator.

2.1 L-Serine Metabolic Pathways

L-serine is a crucial building block for proteins, phospholipids (like phosphatidylserine), and sphingolipids.[1] It serves as a precursor for the synthesis of other amino acids, including glycine and cysteine, and is integral to the folate and methionine cycles, which are vital for methylation reactions and the synthesis of purines and pyrimidines.[1][2][3][4][5]

2.2 D-Serine and NMDA Receptor Signaling

The most significant neurological action of serine is mediated by its D-isoform. D-serine is synthesized from L-serine by the enzyme serine racemase and functions as the primary endogenous co-agonist at the glycine-binding site of the NMDA receptor in brain regions like the forebrain.[6][7][8]

NMDA Receptor Activation:

The NMDA receptor is a unique ligand-gated ion channel that requires the simultaneous binding of two agonists for activation:

-

Glutamate: The primary excitatory neurotransmitter, which binds to the GluN2 subunit.

-

A Co-agonist (D-serine or Glycine): Which binds to the "glycine site" on the GluN1 subunit.[9][10]

Upon binding of both glutamate and D-serine, and concurrent depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) block, the receptor's ion channel opens. This opening allows for an influx of calcium (Ca²⁺) ions, which acts as a critical second messenger, initiating downstream signaling cascades that lead to synaptic plasticity phenomena such as Long-Term Potentiation (LTP) — a cellular correlate of learning and memory.[6][11][12]

At high concentrations, D-serine has also been observed to compete with glutamate for binding to the GluN2A subunit, which can lead to an inhibitory effect on receptor activity.[9]

Section 3: Metabolism and Toxicological Profile of Benzyl Alcohol

Benzyl alcohol is the secondary metabolite produced from the hydrolysis of the parent compound.

3.1 Metabolism In healthy adults, benzyl alcohol is rapidly metabolized. It is first oxidized to benzoic acid, which is then conjugated in the liver with glycine to form hippuric acid.[13] Hippuric acid is subsequently excreted in the urine.[13]

3.2 Toxicity Benzyl alcohol has low acute toxicity in adults, with an LD50 in rats of 1.2 g/kg.[13] However, very high concentrations can lead to toxic effects such as respiratory failure, hypotension, convulsions, and paralysis.[13][14][15] It is particularly toxic to neonates, as their metabolic pathways for detoxifying benzoic acid are not fully developed, leading to a condition known as "gasping syndrome".[13][14][16][17]

Section 4: Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of D-serine with the NMDA receptor.

| Parameter | Value | Receptor/Condition | Source |

| EC₅₀ for D-serine | 26.5 µM | NMDA Receptors in mPFC Neurons | [18] |

| Endogenous D-serine | 0.144 nmol/mg prot | In medial Prefrontal Cortex (mPFC) | [18] |

| Endogenous Glycine | 0.805 nmol/mg prot | In medial Prefrontal Cortex (mPFC) | [18] |

| Inhibitory Conc. | 10 µM | Inhibits NMDA-induced conformational change | [11][12] |

Section 5: Experimental Protocols

Investigating the mechanism of D-serine at the NMDA receptor involves a variety of sophisticated experimental techniques.

5.1 Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents passing through NMDA receptors in neurons.

-

Objective: To measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and the effect of D-serine application.

-

Methodology:

-

Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex).

-

Identify a target neuron (e.g., a pyramidal neuron) under a microscope.

-

Using a glass micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

-

Rupture the membrane patch to gain electrical access to the cell interior ("whole-cell" configuration).

-

Voltage-clamp the neuron at a specific holding potential (e.g., +40 mV to relieve Mg²⁺ block).

-

Stimulate presynaptic afferents to evoke synaptic responses.

-

Pharmacologically isolate NMDA receptor currents by applying antagonists for other receptors (e.g., DNQX for AMPA receptors).

-

Apply D-serine to the bath or locally to assess its effect on the amplitude and kinetics of the NMDA-EPSCs.[19][20]

-

-

Data Analysis: The amplitude of the NMDA-EPSC is measured before and after the application of D-serine or specific enzyme scavengers that degrade endogenous D-serine (like D-amino acid oxidase).[18]

5.2 Ligand Binding Assays

These assays are used to determine the affinity of D-serine for the glycine-binding site of the NMDA receptor.

-

Objective: To quantify the binding affinity (Kd or Ki) of D-serine.

-

Methodology:

-

Prepare cell membranes from tissue or cells expressing NMDA receptors.

-

Incubate the membranes with a radiolabeled ligand that specifically binds to the glycine site (e.g., [³H]DCKA).

-

In parallel incubations, include increasing concentrations of unlabeled D-serine.

-

After incubation, separate the bound from the free radioligand by rapid filtration.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of D-serine that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) can then be calculated, providing a measure of binding affinity.

The mechanism of action of this compound is indirect and relies on its metabolic conversion to serine and benzyl alcohol. The primary pharmacological interest lies in the generation of D-serine, a potent co-agonist at the NMDA receptor. By modulating the activity of this crucial receptor, D-serine plays a fundamental role in synaptic transmission and plasticity. Understanding this metabolic pathway and the subsequent actions of its metabolites is essential for any research or drug development program involving this compound. The toxicological profile of the benzyl alcohol metabolite, particularly in specific populations, must also be a key consideration.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. classic.wikipathways.org [classic.wikipathways.org]

- 5. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]

- 8. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling | Journal of Neuroscience [jneurosci.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 14. Neonatal Deaths Associated With Use Of Benzyl Alcohol -- United States [cdc.gov]

- 15. Benzyl Alcohol | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 16. Benzyl alcohol metabolism and elimination in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Plasticity in the functional properties of NMDA receptors improves network stability during severe energy stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Plasticity in the Functional Properties of NMDA Receptors Improves Network Stability during Severe Energy Stress | Journal of Neuroscience [jneurosci.org]

Potential Biological Activity of L-Serine Benzyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serine benzyl ester is a derivative of the amino acid L-serine, primarily utilized as an intermediate in organic synthesis and as a substrate in enzymatic reactions, particularly in peptide synthesis. While direct evidence for its distinct biological activities is limited, this technical guide explores its potential therapeutic applications by examining its role in enzymatic processes and drawing inferences from the activities of structurally related compounds, namely L-serine and benzylserine. This document provides a comprehensive overview of its synthesis, potential anticancer and neuroprotective mechanisms, and detailed experimental protocols for relevant biological assays. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

L-Serine benzyl ester is a chemically modified form of L-serine where the carboxyl group is protected by a benzyl ester. This modification enhances its utility in synthetic chemistry, particularly in preventing unwanted side reactions during peptide synthesis.[1] Its primary mechanism of action in a biological context is presumed to be hydrolysis, releasing L-serine and benzyl alcohol.[2] L-serine itself is a crucial amino acid involved in a myriad of cellular functions, including protein synthesis, nucleotide metabolism, and as a precursor for neurotransmitters like D-serine and glycine.[2] The benzyl moiety, on the other hand, increases the molecule's lipophilicity, which may influence its interaction with enzymes and cellular membranes.

This guide will delve into the known applications and theoretical biological potential of L-Serine benzyl ester, with a focus on its enzymatic interactions and the intriguing possibilities suggested by the anticancer properties of benzylserine and the neuroprotective effects of L-serine.

Synthesis of L-Serine Benzyl Ester Hydrochloride

L-Serine benzyl ester is commonly synthesized via direct esterification of L-serine with benzyl alcohol, using an acid catalyst such as hydrochloric acid (HCl).[2] The HCl serves a dual purpose: catalyzing the reaction and forming the hydrochloride salt of the final product, which aids in its purification and stability.

Experimental Protocol: Direct Esterification

A detailed protocol for the direct esterification synthesis of L-Serine benzyl ester hydrochloride is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend L-serine in an excess of benzyl alcohol.

-

Catalyst Addition: Slowly add concentrated hydrochloric acid to the mixture while stirring. The typical molar ratio of L-serine to benzyl alcohol is 1:3 to ensure the reaction goes to completion, with a catalyst concentration of 5-10% (v/v).[1]

-

Reflux: Heat the reaction mixture to reflux, typically between 80-100°C, and maintain for 12-24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, L-Serine benzyl ester hydrochloride, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and wash with a non-polar solvent, such as diethyl ether, to remove excess benzyl alcohol and other impurities.

-

Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

The following diagram illustrates the general workflow for this synthesis:

Enzymatic Interactions and Applications

The benzyl ester group in L-Serine benzyl ester significantly influences its interaction with certain enzymes, particularly proteases. This has been leveraged in the field of chemoenzymatic peptide synthesis.

Substrate for Proteases

L-Serine benzyl ester has been shown to be an effective substrate for proteases like papain.[2] The benzyl group appears to enhance the affinity of the amino acid ester for the enzyme's active site, leading to more efficient catalysis compared to smaller alkyl esters (e.g., methyl or ethyl esters).[2]

Chemoenzymatic Peptide Synthesis

In papain-catalyzed peptide synthesis, L-Serine benzyl ester has demonstrated superior performance in terms of polymerization yield and the degree of polymerization of the resulting peptides.[2]

| Parameter | Value | Reference |

| Yield | 62.6 ± 1.1% | [2] |

| Average Degree of Polymerization (DP) | 10.7 ± 1.6 | [2] |

| Maximum Degree of Polymerization (DP) | 23.0 ± 0.7 | [2] |

Table 1: Polymerization of L-Serine benzyl ester using Papain.

Experimental Protocol: Papain-Catalyzed Polymerization of L-Serine Benzyl Ester

A general protocol for the papain-catalyzed polymerization of L-Serine benzyl ester is as follows:

-

Monomer Solution: Prepare a solution of L-Serine benzyl ester hydrochloride in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.0-8.0).

-

Enzyme Addition: Add papain to the monomer solution. The enzyme concentration should be optimized for the specific reaction conditions.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Monitoring: Monitor the formation of the polypeptide precipitate over time.

-

Termination: Stop the reaction by denaturing the enzyme, for example, by heating or adding a denaturing agent.

-

Purification: Collect the polypeptide by centrifugation, wash thoroughly with water to remove unreacted monomer and enzyme, and then lyophilize to obtain the dry product.

The following diagram outlines the workflow for this enzymatic polymerization:

Potential Anticancer Activity (Inferred from Benzylserine)

While there is no direct evidence of the anticancer activity of L-Serine benzyl ester, studies on the closely related compound, benzylserine (BenSer), have shown significant inhibitory effects on breast cancer cell growth.[1] It is important to note that benzylserine and L-Serine benzyl ester are structurally different, and the biological activities of benzylserine cannot be directly attributed to L-Serine benzyl ester without further investigation.

Mechanism of Action of Benzylserine

Benzylserine has been shown to inhibit the uptake of essential amino acids, such as leucine and glutamine, in breast cancer cells.[1] This is achieved by blocking the activity of key amino acid transporters, including ASCT2 and LAT1.[1] The deprivation of these crucial nutrients leads to a cascade of downstream effects, ultimately inhibiting cancer cell proliferation.

The proposed signaling pathway for benzylserine's anticancer activity is depicted below:

Quantitative Data for Benzylserine

The following table summarizes the quantitative effects of benzylserine on breast cancer cell lines.

| Cell Line | Effect of 10 mM Benzylserine | Measurement | Value | Reference |

| MCF-7 | Glutamine Uptake | % of Control | ~65% | [1] |

| Leucine Uptake | % of Control | ~45% | [1] | |

| Cell Viability (after 72h) | % of Control | Significantly Reduced | [1] | |

| HCC1806 | Glutamine Uptake | % of Control | ~65% | [1] |

| Leucine Uptake | % of Control | ~22% | [1] | |

| Cell Viability (after 72h) | % of Control | Significantly Reduced | [1] | |

| MDA-MB-231 | Glutamine Uptake | % of Control | ~65% | [1] |

| Leucine Uptake | % of Control | ~45% | [1] | |

| Cell Viability (after 72h) | % of Control | Significantly Reduced | [1] |

Table 2: Effects of Benzylserine on Breast Cancer Cell Lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate breast cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., benzylserine) and a vehicle control.

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Potential Neuroprotective Effects (Inferred from L-Serine)

Direct experimental evidence for the neuroprotective activity of L-Serine benzyl ester is currently lacking. However, its hydrolysis product, L-serine, has been extensively studied for its neuroprotective properties.[3][4] L-serine plays a crucial role in the central nervous system and has shown therapeutic potential in various neurological conditions.[5][6]

Mechanisms of L-Serine Neuroprotection

L-serine is believed to exert its neuroprotective effects through multiple mechanisms:

-

Precursor to Neurotransmitters: L-serine is a precursor to D-serine and glycine, which are important co-agonists of the NMDA receptor and agonists of the glycine receptor, respectively.[4]

-

Anti-inflammatory Effects: L-serine has been shown to reduce neuroinflammation by modulating microglial activation.[6]

-

Reduction of Excitotoxicity: By activating inhibitory glycine receptors, L-serine can counteract the excessive neuronal stimulation that leads to excitotoxicity.[4]

-

Support of Myelination: L-serine is essential for the synthesis of sphingolipids, which are critical components of the myelin sheath.[3]

The potential neuroprotective pathways of L-serine are illustrated in the following diagram:

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Induction of Neurotoxicity: Induce neurotoxicity using a relevant stressor, such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress).

-

Treatment: Co-treat the cells with the neurotoxic agent and various concentrations of the test compound (e.g., L-serine).

-

Incubation: Incubate the cells for a specified period.

-

Assessment of Cell Viability: Determine cell viability using an appropriate assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the cells treated with the neurotoxin alone.

Conclusion

L-Serine benzyl ester is a valuable tool in synthetic chemistry, particularly for the enzymatic synthesis of polypeptides. While its direct biological activities remain largely unexplored, the known functions of its hydrolysis product, L-serine, and the potent anticancer effects of the related compound, benzylserine, suggest that L-Serine benzyl ester and its derivatives could be of significant interest in drug development. The increased lipophilicity provided by the benzyl group may offer advantages in terms of cell permeability and interaction with biological targets.

Future research should focus on directly evaluating the anticancer and neuroprotective properties of L-Serine benzyl ester to validate the hypotheses presented in this guide. Such studies would provide a clearer understanding of its potential as a therapeutic agent and could pave the way for the development of novel drugs based on its structure.

References

- 1. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to Benzyl 2-amino-3-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 2-amino-3-hydroxypropanoate, also known as L-Serine benzyl ester. The document details its chemical properties, synthesis, and key applications, with a focus on its role in peptide synthesis and its potential biological activities based on its hydrolysis product, L-serine.

Chemical and Physical Properties

This compound is a protected derivative of the amino acid L-serine. The benzyl ester group protects the carboxylic acid functionality, making it a valuable building block in organic synthesis, particularly in the construction of peptides. The compound is most commonly available as its hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of L-Serine Benzyl Ester Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 60022-62-0 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [2] |

| Molecular Weight | 231.68 g/mol | [3] |

| Melting Point | Approximately 175°C (with decomposition) | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in water | [1][2] |

| Optical Rotation | [α]D = -12° (c=4 in water) | [1][5] |

Table 2: Spectroscopic Data for L-Serine Benzyl Ester Derivatives

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR (O-benzyl-L-serine in D₂O) | δ (ppm): 3.85-3.97 (m, 3H), 4.58-4.65 (m, 2H), 7.35-7.50 (m, 5H) | [6] |

| ¹³C NMR (N-Boc-O-benzyl-L-serine) | Signals corresponding to the Boc, benzyl, and serine carbons. | [7] |

| IR (L-serine) | Characteristic peaks for NH₃⁺, COO⁻, and OH groups. |

Synthesis of this compound

The most common method for synthesizing L-Serine benzyl ester is through the direct esterification of L-serine with benzyl alcohol, typically in the presence of an acid catalyst like p-toluenesulfonic acid or hydrochloric acid. The reaction is often carried out in a solvent that allows for the azeotropic removal of water to drive the reaction to completion.

Experimental Protocol: Synthesis of L-Serine Benzyl Ester p-Toluenesulfonate

This protocol is adapted from a procedure that avoids the use of hazardous solvents like benzene.

Materials:

-

L-Serine

-

p-Toluenesulfonic acid monohydrate

-

Benzyl alcohol

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

A mixture of L-serine (0.05 mol), p-toluenesulfonic acid monohydrate (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus.

-

The mixture is refluxed for 4 hours to azeotropically remove the water formed during the reaction.

-

After cooling to room temperature, ethyl acetate (80 mL) is added to the reaction mixture.

-

The mixture is stirred for 1 hour to precipitate the product.

-

The resulting white solid, L-Serine benzyl ester p-toluenesulfonate, is collected by filtration and dried.

dot

Caption: Workflow for the synthesis of L-Serine Benzyl Ester p-Toluenesulfonate.

Applications in Peptide Synthesis

This compound, often with an additional N-terminal protecting group like Fmoc or Boc, is a crucial reagent in solid-phase peptide synthesis (SPPS). The benzyl group serves as a semi-permanent protecting group for the C-terminal carboxylic acid, while the temporary N-terminal protecting group is removed at each cycle of amino acid addition.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This is a generalized protocol for the manual synthesis of a peptide using Fmoc-protected amino acids, including Fmoc-Ser(Bzl)-OH.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Ser(Bzl)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine in DMF (20%)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc group is removed from the resin by treatment with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF and DCM.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ser(Bzl)-OH) is pre-activated with DIC and OxymaPure in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group from serine) are removed by treatment with a cleavage cocktail.

-

Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected, and purified by reverse-phase HPLC.

dot

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily attributed to its in vivo hydrolysis to L-serine[1]. L-serine is a non-essential amino acid that plays a crucial role in the central nervous system as a neuromodulator and a precursor to other important molecules, including glycine and D-serine.

Neuroprotective Effects

L-serine has demonstrated significant neuroprotective effects in various models of neurological damage. It is thought to exert these effects primarily through its interaction with glycine receptors.

Glycine Receptor Signaling Pathway: L-serine can act as an agonist at glycine receptors (GlyRs), which are ligand-gated chloride ion channels. In the mature central nervous system, the activation of GlyRs typically leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and inhibiting neuronal firing. This inhibitory action can counteract excitotoxicity, a major contributor to neuronal damage in ischemic events and neurodegenerative diseases.

dot

Caption: Proposed neuroprotective signaling pathway of L-serine via the glycine receptor.

Potential Antimicrobial Activity

While specific data for this compound is limited, some amino acid esters have been investigated for their antimicrobial properties. The proposed mechanism often involves the disruption of the bacterial cell membrane or interference with essential metabolic pathways. Further research is needed to determine the specific antimicrobial spectrum and efficacy of L-Serine benzyl ester.

Conclusion

This compound is a versatile and valuable compound for researchers in organic chemistry and drug development. Its primary utility lies in its role as a protected amino acid in peptide synthesis, enabling the construction of complex peptide chains. Furthermore, its hydrolysis to L-serine imparts potential neuroprotective properties, making it an interesting candidate for further investigation in the context of neurological disorders. The detailed protocols and data presented in this guide are intended to support and facilitate future research and development efforts involving this important molecule.

References

- 1. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. L-Serine benzyl ester 60022-62-0 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. L-Serine benzyl ester hydrochloride, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. Chirally selective hydrolysis of D,L-amino acid esters by alkaline protease | Semantic Scholar [semanticscholar.org]

The Genesis of a Key Building Block: A Technical Guide to the Discovery and Historical Background of L-Serine Benzyl Ester

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and historical background of L-Serine benzyl ester, a pivotal molecule in the advancement of peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the evolution of its synthesis, its critical role as a protected amino acid, and the experimental foundations of its preparation.

Introduction: The Dawn of Peptide Synthesis and the Need for Protection

The early 20th century marked the beginning of a new era in biochemistry with the pioneering work of Emil Fischer on the nature of proteins and the peptide bond. However, the controlled, stepwise synthesis of peptides from their constituent amino acids presented a formidable challenge. The primary obstacle was the multifunctional nature of amino acids, each possessing at least one amino and one carboxyl group, and in the case of serine, a reactive hydroxyl group on its side chain. To achieve the specific sequence of a desired peptide, it was imperative to temporarily block, or "protect," all reactive groups except for the one intended to participate in the peptide bond formation.

A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting group for the amino function.[1] This development was a cornerstone of modern peptide synthesis, enabling the controlled formation of peptide bonds. In this context of burgeoning peptide chemistry, the need for effective protection of the C-terminal carboxyl group and the serine side-chain hydroxyl group became paramount, setting the stage for the development of L-Serine benzyl ester.

The Emergence of L-Serine Benzyl Ester in Peptide Chemistry

While the precise first synthesis of L-Serine benzyl ester is not documented in a singular, seminal publication, its use emerged as a logical and necessary advancement in the field of peptide synthesis. The benzyl group proved to be a versatile protecting group, not only for the amino group (as Cbz) but also for carboxyl and hydroxyl groups. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which gained prominence in the 1960s, further solidified the importance of benzyl esters in peptide synthesis.[2][3]

Early examples of the use of L-Serine benzyl ester as a building block can be found in the literature of the 1950s. For instance, a 1955 publication by Baer and Maurukas on the synthesis of L-serylglycylglycine describes the preparation of N-carbobenzoxy-L-serylglycylglycine benzyl ester, indicating that L-serine benzyl ester was an accessible intermediate at the time.[4] This suggests that by the mid-20th century, the synthesis and application of L-Serine benzyl ester were established practices within the research community.

Synthetic Methodologies: From Early Approaches to Modern Protocols

The synthesis of L-Serine benzyl ester has been approached through various methods over the decades. The foundational method for the preparation of amino acid benzyl esters is the Fischer-Speier esterification.

Fischer-Speier Esterification: A Historical Mainstay

This acid-catalyzed esterification remains a common and historically significant method for preparing amino acid benzyl esters. The reaction involves heating the amino acid with a large excess of benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid or hydrogen chloride. The water formed during the reaction is typically removed azeotropically to drive the equilibrium towards the ester product.

Experimental Protocol: Fischer-Speier Esterification of L-Serine

-

Reactants: L-Serine, benzyl alcohol, p-toluenesulfonic acid (catalyst), and a solvent for azeotropic water removal (e.g., benzene or toluene).

-

Procedure: A mixture of L-Serine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent is refluxed using a Dean-Stark apparatus to continuously remove water. The reaction is monitored for the disappearance of the starting L-Serine. Upon completion, the reaction mixture is cooled, and the L-Serine benzyl ester is typically isolated as its p-toluenesulfonate salt by precipitation with an ether.

-

Work-up: The precipitated salt is collected by filtration, washed with a non-polar solvent, and can be used directly or converted to the free base by neutralization.

References

Thermodynamic Properties of Benzyl 2-amino-3-hydroxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-amino-3-hydroxypropanoate, the benzyl ester of the amino acid serine, is a molecule of interest in peptide synthesis and drug development. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and stability assessment. This technical guide provides a comprehensive overview of the methodologies available for determining these properties. Due to a lack of published experimental data for this compound, this document focuses on predictive computational techniques and detailed experimental protocols that can be employed to obtain the desired thermodynamic parameters.

Current Status of Thermodynamic Data

A comprehensive search of scientific literature and databases reveals a significant gap in the experimentally determined thermodynamic properties of this compound. To date, specific values for enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity have not been published. This guide, therefore, serves as a roadmap for researchers to either predict these values using computational methods or determine them through laboratory experiments.

Predictive Methodologies for Thermodynamic Properties

In the absence of experimental data, several computational and group-contribution methods can be used to estimate the thermodynamic properties of organic molecules. These methods provide valuable approximations for initial analysis and model development.

Group-Contribution Methods

Group-contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[1][2] Two of the most common methods are the Benson Group Increment Theory and the Joback method.

2.1.1. Benson Group Increment Theory

The Benson group-increment theory is a widely used method for estimating the heat of formation (ΔHf°), entropy (S°), and heat capacity (Cp) of gas-phase molecules.[2][3] The theory posits that a molecule's thermodynamic properties can be calculated by summing the contributions of its constituent groups.[2]

For this compound (C₁₀H₁₃NO₃), the molecule can be dissected into the following Benson groups:

-

C-(C)(H)₂(N) : Carbon atom bonded to another carbon, two hydrogens, and a nitrogen.

-

C-(C)(H)(O)(CO) : Carbon atom bonded to a carbon, a hydrogen, an oxygen, and a carbonyl group.

-

C-(H)₂(O) : Carbon atom bonded to two hydrogens and an oxygen.

-

O-(C)(H) : Oxygen atom in a hydroxyl group.

-

N-(C)(H)₂ : Primary amine nitrogen.

-

CO-(O)(C) : Carbonyl group in an ester.

-

O-(CO)(C) : Oxygen atom in an ester linkage.

-

Cb-(H) (5 groups): Aromatic carbon bonded to a hydrogen.

-

Cb-(C) : Aromatic carbon bonded to another carbon.

To estimate the thermodynamic properties, the specific contribution of each group, along with any necessary corrections for symmetry or ring strain, would be summed.[3] While this method is powerful, its accuracy depends on the availability and quality of the group values in the database.[2][4]

2.1.2. Joback Method

The Joback method is another group-contribution technique used to predict various thermodynamic and physical properties from the molecular structure alone.[1][5] It can estimate properties such as normal boiling point, melting point, critical properties, heat of formation, Gibbs energy of formation, and heat capacity.[1][6]

The functional groups for this compound in the Joback method would be:

-

-CH₂- : Methylene group

-

>CH- : Methine group

-

-OH (primary) : Primary alcohol

-

-NH₂ : Primary amine

-

-COO- (ester) : Ester group

-

=CH- (aromatic) (5 groups): Aromatic CH

-

=C< (aromatic) : Aromatic carbon

Each group has an associated numerical contribution for each property, and these are summed to obtain the final estimated value.[5] The Joback method is known for its simplicity and broad applicability, though it may have reduced accuracy for complex molecules.[1][7]

Computational Quantum Chemistry

Modern computational chemistry offers a more rigorous approach to predicting thermodynamic properties through the calculation of electronic structure.[8]

2.2.1. Density Functional Theory (DFT)

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9][10] By solving the Schrödinger equation with approximations, DFT can be used to calculate the optimized geometry of a molecule and its vibrational frequencies. From these, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived using statistical mechanics.[9] This method can provide more accurate predictions than group-contribution methods, especially for novel molecules where group parameters may not be available.[9]

Workflow for DFT Calculation of Thermodynamic Properties

Caption: Workflow for DFT-based thermodynamic property calculation.

Experimental Protocols for Thermodynamic Property Determination

Experimental determination remains the gold standard for obtaining accurate thermodynamic data. The following section details the primary experimental techniques that can be used for this compound.

Combustion Calorimetry for Enthalpy of Formation

Bomb calorimetry is the principal method for determining the standard enthalpy of combustion (ΔHc°) of a solid or liquid.[11][12] From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

Experimental Protocol: Bomb Calorimetry [11][13][14]

-

Calorimeter Calibration:

-

Accurately weigh approximately 1 gram of a standard substance with a known heat of combustion (e.g., benzoic acid).

-

Press the standard into a pellet and place it in the sample cup of the bomb calorimeter.[11]

-

Attach a fuse wire of known length and weight to the electrodes, ensuring it is in contact with the sample.[12]

-

Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere and ensure condensation of water formed during combustion.[13]

-

Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.[12]

-

Immerse the bomb in a known volume of water in the calorimeter bucket.

-

Ignite the sample and record the temperature change of the water until a stable final temperature is reached.

-

Calculate the heat capacity of the calorimeter system based on the known energy of combustion of the standard and the observed temperature rise.

-

-

Sample Measurement:

-

Repeat the procedure using a precisely weighed pellet of this compound (approximately 0.5-0.8 grams).

-

Measure the temperature rise upon combustion.

-

After the experiment, vent the bomb, measure the length of the unburned fuse wire, and analyze the bomb washings for the formation of nitric acid (from the nitrogen in the sample).

-

Calculate the total heat released by the sample, making corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

-

From the corrected heat of combustion, determine the standard enthalpy of combustion (ΔHc°) per mole of the sample.

-

-

Calculation of Enthalpy of Formation:

-

Use the balanced combustion reaction for this compound: C₁₀H₁₃NO₃(s) + 11.75 O₂(g) → 10 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)

-

Apply Hess's Law: ΔHf°(sample) = [10 * ΔHf°(CO₂) + 6.5 * ΔHf°(H₂O)] - ΔHc°(sample)

-

Diagram of Bomb Calorimetry Workflow

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time.[15][16] It can be used to determine heat capacity (Cp), melting temperature (Tm), and enthalpy of fusion (ΔHfus).[15][17]

Experimental Protocol: Differential Scanning Calorimetry [15][16][18]

-

Instrument Calibration:

-

Perform temperature and heat flow calibrations using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion.

-

-

Heat Capacity (Cp) Measurement:

-

Accurately weigh an empty sample pan (reference).

-

Place a precisely weighed sample of this compound (typically 5-10 mg) into a hermetically sealed aluminum pan.

-

Perform a three-step measurement:

-

Run a baseline scan with two empty pans.

-

Run a scan with a sapphire standard (known Cp) in the sample pan.

-

Run a scan with the sample pan.

-

-

The heat capacity of the sample is calculated by comparing the heat flow signals from the sample, the baseline, and the sapphire standard at a given temperature.

-

-

Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) Measurement:

-

Place the weighed and sealed sample pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) through its melting transition.

-

The melting point is determined as the onset or peak of the endothermic melting event on the DSC thermogram.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

Data Presentation

The following tables summarize the types of thermodynamic data that can be obtained for this compound using the described methods. The values provided are hypothetical placeholders and should be replaced with actual data as it is generated.

Table 1: Estimated Thermodynamic Properties (298.15 K, 1 atm)

| Property | Benson Group Increment | Joback Method | DFT (e.g., B3LYP/6-31G(d)) | Units |

| Standard Enthalpy of Formation (ΔHf°) | Calculated Value | Calculated Value | Calculated Value | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Calculated Value | Calculated Value | Calculated Value | kJ/mol |

| Standard Entropy (S°) | Calculated Value | Not Applicable | Calculated Value | J/(mol·K) |

| Heat Capacity (Cp) | Calculated Value | Calculated Value | Calculated Value | J/(mol·K) |

Table 2: Experimentally Determined Thermodynamic Properties

| Property | Method | Value | Units |

| Standard Enthalpy of Combustion (ΔHc°) | Bomb Calorimetry | Measured Value | kJ/mol |

| Standard Enthalpy of Formation (ΔHf°) | Bomb Calorimetry | Calculated Value | kJ/mol |

| Melting Point (Tm) | DSC | Measured Value | °C or K |

| Enthalpy of Fusion (ΔHfus) | DSC | Measured Value | kJ/mol |

| Heat Capacity (Cp) at 298.15 K | DSC | Measured Value | J/(mol·K) |

Conclusion

While there is currently no published experimental thermodynamic data for this compound, this guide provides the necessary theoretical framework and practical protocols for its determination. For preliminary assessments, group-contribution methods and DFT calculations can yield valuable estimates. For definitive data required for process scale-up, reaction modeling, and safety analysis, experimental determination via bomb calorimetry and differential scanning calorimetry is essential. The application of these methodologies will enable a more complete understanding of the physicochemical properties of this important compound, thereby facilitating its use in research and development.

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 3. metso.com [metso.com]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. web.williams.edu [web.williams.edu]

- 12. ivypanda.com [ivypanda.com]

- 13. homepages.gac.edu [homepages.gac.edu]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Differential scanning calorimetric study of the interactions of some stabilizing amino acids and oligopeptides with hen egg white lysozyme - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Solubility Profile of L-Serine Benzyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Serine benzyl ester, a key intermediate in peptide synthesis and various pharmaceutical applications. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, standardized experimental protocols for solubility determination, and a detailed synthesis workflow. This guide is intended to equip researchers with the necessary information to effectively utilize L-Serine benzyl ester in their work.

Executive Summary

L-Serine benzyl ester, particularly in its hydrochloride salt form, exhibits distinct solubility properties critical for its application in organic synthesis. It is generally characterized by high solubility in water and polar organic solvents, a feature attributed to the presence of the amino and hydroxyl groups, as well as the hydrochloride salt which enhances aqueous solubility.[1][2][3] Conversely, its solubility is limited in nonpolar organic solvents. This guide outlines these characteristics and provides robust methodologies for researchers to determine solubility in their specific solvent systems.

Solubility of L-Serine Benzyl Ester Hydrochloride

While exact quantitative values are not widely reported, a clear qualitative understanding of L-Serine benzyl ester hydrochloride's solubility can be derived from various sources. The following table summarizes the available information.

| Solvent | Type | Solubility | Remarks |

| Water | Polar Protic | Readily Soluble[1][2] | The hydrochloride salt form significantly enhances solubility in aqueous solutions.[2][3] |

| Methanol | Polar Protic | Soluble[1] | Often used in reactions and purification processes. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble[1] | A common solvent for organic reactions involving this intermediate. |

| Dimethylformamide (DMF) | Polar Aprotic | Enhances Solubility[1] | While it improves solubility, it can complicate the purification process.[1] |

| Ethyl Acetate / Hexane | Nonpolar Mixture | Low / Insoluble | This solvent system is commonly used for the crystallization and precipitation of the compound.[1] |

| Cyclohexane | Nonpolar | Insoluble | Used as a water-azeotroping solvent during synthesis, indicating low solubility. |

| Diethyl Ether | Slightly Polar Ether | Insoluble | Often used as an anti-solvent for precipitation.[1] |

Experimental Protocols

Synthesis of L-Serine Benzyl Ester Hydrochloride